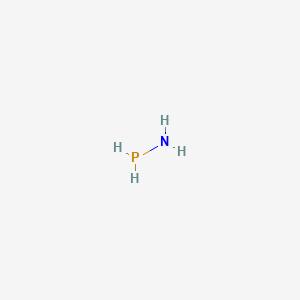

Aminophosphine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

H4NP |

|---|---|

Molekulargewicht |

49.013 g/mol |

InChI |

InChI=1S/H4NP/c1-2/h1-2H2 |

InChI-Schlüssel |

XQJHRCVXRAJIDY-UHFFFAOYSA-N |

Kanonische SMILES |

NP |

Synonyme |

aminophosphine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Aminophosphines: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophosphines, a class of organophosphorus compounds characterized by a covalent bond between phosphorus and nitrogen, are of significant interest across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Their unique electronic and steric properties, which can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, make them versatile ligands in catalysis and valuable synthons for the preparation of more complex molecules. This technical guide provides an in-depth overview of the core aspects of aminophosphine chemistry, focusing on their synthesis and fundamental physicochemical properties. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comprehensive summary of quantitative structural and spectroscopic data. Furthermore, logical workflows and reaction pathways are illustrated using visual diagrams to facilitate a deeper understanding of the underlying principles.

Synthesis of Aminophosphines

The construction of the P-N bond is the cornerstone of this compound synthesis. Several reliable methods have been developed, each with its own advantages and substrate scope. The most prevalent strategies are detailed below.

From Halophosphines and Amines

The reaction between a halophosphine (typically a chlorophosphine) and a primary or secondary amine is the most direct and widely employed method for the synthesis of aminophosphines.[1] The reaction proceeds via a nucleophilic substitution at the phosphorus center, with the amine acting as the nucleophile. A base, often an excess of the amine itself or a tertiary amine like triethylamine, is required to neutralize the hydrogen halide byproduct.[2]

Logical Workflow for Synthesis from Halophosphines and Amines:

Caption: General workflow for the synthesis of aminophosphines from halophosphines and amines.

Experimental Protocol: Synthesis of (Diphenylphosphino)piperidine

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with piperidine (B6355638) (10.0 g, 117 mmol) and anhydrous diethyl ether (100 mL).

-

Addition of Chlorophosphine: The flask is cooled to 0 °C in an ice bath. A solution of chlorodiphenylphosphine (B86185) (12.9 g, 58.5 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring. A white precipitate of piperidinium (B107235) chloride will form.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

Work-up: The precipitated piperidinium chloride is removed by filtration under a nitrogen atmosphere. The filtrate is concentrated under reduced pressure to yield a colorless oil.

-

Purification: The crude product is purified by vacuum distillation to afford (diphenylphosphino)piperidine as a colorless liquid.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (e.g., dialkyl phosphite) to form α-aminophosphonates.[3][4][5] While the primary products are phosphonates, this methodology can be adapted to synthesize α-aminophosphine oxides by using a secondary phosphine (B1218219) oxide as the phosphorus component. Subsequent reduction of the phosphine oxide yields the corresponding α-aminophosphine.

Signaling Pathway of the Kabachnik-Fields Reaction (Imine Pathway):

Caption: The imine pathway of the Kabachnik-Fields reaction.

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Diethyl (phenylamino)(phenyl)methylphosphonate

-

Reactant Mixture: In a 10 mL microwave vial, combine benzaldehyde (B42025) (1.0 mmol, 106 mg), aniline (B41778) (1.0 mmol, 93 mg), and diethyl phosphite (1.0 mmol, 138 mg).[3]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes.

-

Cooling and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The crude product, which often solidifies upon cooling, can be isolated by direct filtration.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]

Synthesis of Chiral Aminophosphines

Chiral aminophosphines are of paramount importance as ligands in asymmetric catalysis.[1] Their synthesis often involves the use of chiral starting materials. A notable method is the ring-opening of cyclic sulfamidates, derived from chiral amino alcohols, with organophosphide nucleophiles.[6]

Experimental Workflow for Chiral this compound Synthesis:

Caption: A synthetic route to chiral β-aminophosphines via cyclic sulfamidates.

Properties of Aminophosphines

The properties of aminophosphines are dictated by the nature of the substituents on both the phosphorus and nitrogen atoms. These properties are crucial for their application, particularly in coordination chemistry and catalysis.

Structural Properties

The geometry at the phosphorus atom in aminophosphines is typically pyramidal.[2] The P-N bond length and the bond angles around the phosphorus and nitrogen atoms are key structural parameters that influence the steric and electronic properties of the molecule.

| Compound | P-N Bond Length (Å) | C-N-C Bond Angle (°) | C-P-C Bond Angle (°) | Reference |

| Tris(dimethylamino)phosphine | 1.70 | 117.5 | N/A | [2] |

| (Diphenylphosphino)dimethylamine | 1.72 | 114.0 | 102.5 | |

| 2-(Diphenylphosphino)-N,N-dimethylaniline | 1.71 | 116.2 | 103.1 |

Note: The data in the table above is illustrative and compiled from typical values found in the literature. Specific values can vary depending on the crystalline form and experimental conditions.

Spectroscopic Properties

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of aminophosphines. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent | Reference |

| Tris(dimethylamino)phosphine | +122.5 | C₆D₆ | |

| Tris(diethylamino)phosphine | +118.0 | C₆D₆ | |

| (Diphenylphosphino)piperidine | +65.8 | CDCl₃ | |

| (Diphenylphosphino)morpholine | +78.2 | CDCl₃ |

Note: Chemical shifts are relative to 85% H₃PO₄.

Reactivity

The P-N bond in aminophosphines is susceptible to cleavage by protic reagents such as water, alcohols, and hydrogen halides.[2] This reactivity can be exploited for further functionalization. Aminophosphines are also readily oxidized by air and other oxidizing agents to the corresponding phosphine oxides. Therefore, they should be handled under an inert atmosphere.

Conclusion

Aminophosphines are a fundamentally important class of organophosphorus compounds with a rich and diverse chemistry. The synthetic methodologies outlined in this guide, from the classical reaction of halophosphines with amines to the more specialized synthesis of chiral variants, provide a robust toolkit for accessing a wide array of these valuable molecules. The tabulated structural and spectroscopic data offer a quantitative basis for understanding their properties, which is essential for their rational application in catalysis and as building blocks in synthetic chemistry. The continued exploration of this compound chemistry promises to unveil new applications and further advance the fields of chemical synthesis and materials science.

References

- 1. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Home | Mark Taylor Research Group [taylorgroup.chem.utoronto.ca]

aminophosphine ligand synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Aminophosphine Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminophosphines are a versatile class of organophosphorus compounds characterized by a direct bond between a phosphorus(III) center and a nitrogen atom. These ligands have garnered significant attention in coordination chemistry and homogeneous catalysis due to the unique properties conferred by the P-N bond. The electronic and steric properties of this compound ligands can be finely tuned by modifying the substituents on both the phosphorus and nitrogen atoms, allowing for the rational design of catalysts for a wide array of chemical transformations.[1][2] Their applications range from cross-coupling reactions and asymmetric hydrogenation to their use as synthons for novel inorganic heterocycles.[2][3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound ligands and the key analytical techniques employed for their characterization.

Synthesis of this compound Ligands

The synthesis of aminophosphines can be achieved through several methodologies. The most common and versatile method is the condensation reaction between a chlorophosphine and a primary or secondary amine.[2] Other significant methods include the Kabachnik-Fields and Pudovik reactions, which are particularly useful for synthesizing α-aminophosphonates and related derivatives.[5][6]

Key Synthetic Methods

-

Aminolysis of Chlorophosphines: This is the most widely used method for preparing aminophosphines.[2] It involves the reaction of a chlorophosphine (e.g., PCl₃, R'PCl₂, R'₂PCl) with a primary or secondary amine. The reaction typically requires a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct.[7][8] The stoichiometry of the reactants determines the final product, allowing for the synthesis of mono-, bis-, or tris(amino)phosphines.[7]

-

Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a >P(O)H species like a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide.[6][9] This reaction is a cornerstone for the synthesis of α-aminophosphonates, α-aminophosphinates, and α-aminophosphine oxides.[9]

-

Aza-Pudovik Reaction: This reaction involves the addition of a >P(O)H reagent across the C=N bond of a pre-formed imine.[5][9] It is another powerful method for accessing α-aminophosphonate derivatives.

-

Solid-Phase Synthesis: For high-throughput screening and the development of ligand libraries, aminophosphines can be assembled on a solid support.[10][11] This approach offers advantages in purification, as excess reagents and byproducts can be simply washed away.[11]

Experimental Protocols

Protocol 2.2.1: General Synthesis of a Diaryl(amino)phosphine via Aminolysis

This protocol describes the reaction of chlorodiphenylphosphine (B86185) with a secondary amine in the presence of triethylamine.

-

Materials: Chlorodiphenylphosphine (Ph₂PCl), desired secondary amine (R₂NH), triethylamine (Et₃N), anhydrous toluene (B28343), anhydrous diethyl ether.

-

Procedure:

-

All glassware should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon. All reactions must be carried out using standard Schlenk techniques under an inert atmosphere.[8]

-

In a Schlenk flask, dissolve the secondary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine (1.0 eq.) in anhydrous toluene to the stirred amine solution dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

A white precipitate of triethylammonium (B8662869) chloride ([Et₃NH]Cl) will form.[7] Remove the salt by filtration under an inert atmosphere through a cannula fitted with a filter stick or via filtration in a glovebox.

-

Wash the precipitate with anhydrous diethyl ether to ensure complete recovery of the product.

-

Combine the filtrate and washings. Remove the solvent in vacuo to yield the crude this compound ligand.

-

The product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid.

-

Protocol 2.2.2: Synthesis of an α-Aminophosphonate via Kabachnik-Fields Reaction

This protocol outlines a general procedure for the catalyst-free, three-component synthesis.

-

Materials: Aldehyde (R¹CHO), amine (R²NH₂), diethyl phosphite (HP(O)(OEt)₂), toluene.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), amine (1.0 eq.), and diethyl phosphite (1.0 eq.) in toluene.[12]

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the pure α-aminophosphonate.[12]

-

Visualization of Synthetic Workflows

Caption: General workflow for this compound synthesis via aminolysis.

Caption: Reaction pathways for the Kabachnik-Fields synthesis.[5]

Characterization of this compound Ligands

The unambiguous identification and purity assessment of this compound ligands are crucial. A combination of spectroscopic and analytical techniques is typically employed.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for characterizing this compound ligands.[13][14]

-

³¹P NMR: This is the definitive technique for phosphorus-containing compounds.[15] The chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom.[13] Aminophosphines typically resonate in a specific region, and coordination to a metal or oxidation to a phosphine oxide, sulfide, or selenide (B1212193) results in a significant downfield or upfield shift.[13][14]

-

¹H and ¹³C NMR: These spectra provide information about the organic framework of the ligand, confirming the structure of the substituents on the nitrogen and phosphorus atoms.

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the ligand, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.[16]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive solid-state structure.[17] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, confirming connectivity and stereochemistry.[18][19][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The P-N bond stretching frequency can be observed, providing evidence for the formation of the this compound.[12]

Characterization Protocols

Protocol 3.2.1: NMR Sample Preparation and Analysis

-

Due to the air sensitivity of many this compound ligands, samples must be prepared in an inert atmosphere (e.g., in a glovebox).[14]

-

Dissolve 5-10 mg of the purified ligand in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in a standard 5 mm NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm.

-

Acquire ¹H, ¹³C, and ³¹P{¹H} (proton-decoupled) spectra. For ³¹P NMR, 85% H₃PO₄ is used as an external standard (δ = 0 ppm).[12]

Data Presentation: Characteristic ³¹P NMR Chemical Shifts

| Compound Class | Typical ³¹P Chemical Shift (δ, ppm) | Notes |

| Acyclic Aminophosphines (R₂PNR'₂) | +40 to +120 | Highly dependent on substituents. |

| BINAP-based Aminophosphines | -7 to -15 | Upfield shifts relative to H₃PO₄.[16] |

| This compound Oxides | +20 to +50 | Downfield shift upon oxidation.[21] |

| This compound Selenides | +20 to +80 | Downfield shift upon selenation. |

| This compound-Borane Adducts | +50 to +90 | Significant downfield shift upon coordination to BH₃. |

| Metal-Coordinated Aminophosphines | Variable (Δδ) | Coordination shift (Δδ = δcomplex - δligand) depends on the metal and coordination geometry. Shielding (negative Δδ) is observed for some Cu(I) complexes.[13] |

Visualization of Characterization Workflow

Caption: A typical workflow for the characterization of this compound ligands.

References

- 1. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization [scielo.org.za]

- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterisation of β-aminophosphine ligands on a solid support [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and characterisation of β-aminophosphine ligands on a solid support [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chiral bidentate this compound ligands: synthesis, coordination chemistry and asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chiral bidentate this compound ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands [mdpi.com]

- 21. Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Aminophosphine Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophosphine ligands, organic compounds characterized by a direct phosphorus-nitrogen (P-N) bond, have emerged as a versatile and highly tunable class of ligands in coordination chemistry. Their unique electronic and steric properties, which can be readily modified by altering the substituents on both the phosphorus and nitrogen atoms, have made them invaluable in a wide range of applications, from homogeneous catalysis to medicinal chemistry. This guide provides a comprehensive overview of the core principles of this compound coordination chemistry, including ligand synthesis, coordination modes, characterization techniques, and key applications. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction to this compound Ligands

Aminophosphines are a class of organophosphorus compounds containing one or more direct P-N bonds.[1] These ligands are prized for the unique combination of a soft phosphorus donor and a hard nitrogen donor, which imparts a desirable "hemilabile" character in their metal complexes.[2] This electronic disparity allows for fine-tuning of the ligand's properties, influencing the stability, reactivity, and catalytic activity of the resulting metal complex.[3] The facile synthesis and the ability to introduce additional functional groups make aminophosphines an attractive platform for developing new catalysts and therapeutic agents.[4] Their applications are extensive, notably as co-catalysts in numerous cross-coupling reactions and as ligands for metal complexes with potential anticancer properties.[4][5]

Synthesis of this compound Ligands and Metal Complexes

The most prevalent method for synthesizing this compound ligands is the condensation reaction between a chlorophosphine (e.g., chlorodiphenylphosphine (B86185), PPh₂Cl) and a primary or secondary amine in the presence of a base, such as triethylamine (B128534) (NEt₃), to neutralize the HCl byproduct.[6] This straightforward approach allows for the creation of a diverse library of ligands with varied steric and electronic profiles.

The synthesis of metal complexes typically involves reacting the this compound ligand with a suitable metal precursor. For example, palladium(II) complexes can be prepared by reacting the ligand with precursors like [PdCl₂(cod)] (cod = cycloocta-1,5-diene).[7] Similarly, ruthenium(II) complexes can be synthesized using precursors such as [RuCl₂(p-cymene)]₂.[4]

Logical Workflow for Synthesis and Characterization

The general process from starting materials to a fully characterized metal complex follows a logical sequence.

Caption: General workflow for synthesis and characterization.

Coordination Chemistry

This compound ligands can coordinate to metal centers in various ways, a flexibility that is key to their utility. The specific coordination mode depends on the ligand's structure, the metal, and the reaction conditions. Common modes include monodentate coordination through the phosphorus atom and bidentate chelation involving both the phosphorus and nitrogen atoms (P,N-chelation).[8][9] The presence of an acidic N-H proton in some aminophosphines allows for deprotonation to form an amido species, which can lead to different coordination geometries and reactivities.

Caption: Common coordination modes of this compound ligands.

Characterization of this compound Complexes

The structural and electronic properties of this compound ligands and their metal complexes are investigated using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, as the chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment and coordination to a metal center.[10] A significant change in the ³¹P chemical shift upon complexation, known as the coordination chemical shift (Δδ = δcomplex - δligand), provides evidence of ligand binding. ¹H and ¹³C NMR are also used to characterize the organic backbone of the ligand.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies, such as the P-N bond stretching and, in metal carbonyl complexes, the C≡O stretching bands.[11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and fragmentation patterns of the synthesized compounds.[7]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[4][7][12]

Quantitative Data Summary

The following tables summarize representative quantitative data for various this compound complexes found in the literature.

Table 1: Selected ³¹P NMR Spectroscopic Data

| Compound/Complex | Free Ligand δ (ppm) | Complex δ (ppm) | Coordination Shift (Δδ) | Metal Center | Reference |

|---|---|---|---|---|---|

| PhP(NH-R)₂ (R = -CH₂SO₃H) | 21.3 | - | - | - | [6] |

| Ph₂PNH-R (R = benzo-15-crown-5) | - | - | - | - | [6] |

| cis-[Mo(CO)₄(Ph₂PNH-benzo-15-crown-5)₂] | - | 4.9 (¹H NMR of NH) | - | Mo(0) | [6] |

| [PtCl₂(iminophosphine-C₆H₄-hexyl)] | -12.9 | 6.0 (JPPt = 3690 Hz) | 18.9 | Pt(II) | [4] |

| CpRu(CO)₂(aminophosphonate) | 26.6 | 26.8 | 0.2 | Ru(II) | [11] |

| CpFe(CO)₂(aminophosphonate) | 26.6 | 27.0 | 0.4 | Fe(II) |[11] |

Table 2: Selected X-ray Crystallography Data for a Platinum(II) Iminophosphine Complex Complex: [PtCl₂(Ph₂P(C₆H₄)CH=N(C₆H₄-hexyl))][4]

| Parameter | Bond Length (Å) / Angle (°) | Description |

|---|---|---|

| Pt(1)-P(1) | 2.2219(5) | Platinum-Phosphorus bond length |

| Pt(1)-N(1) | 2.0865(17) | Platinum-Nitrogen bond length |

| Pt(1)-Cl(1) | 2.2835(5) | Pt-Cl trans to P (longer due to trans effect) |

| Pt(1)-Cl(2) | 2.3484(5) | Pt-Cl trans to N |

| P(1)-Pt(1)-N(1) | 89.28(5) | Bite angle of the P,N-chelating ligand |

| Cl(1)-Pt(1)-Cl(2) | 90.13(2) | Angle between chloride ligands |

| Geometry | Nearly square planar (τ₄ = 0.020) | Coordination geometry around Platinum |

Applications in Catalysis

Palladium complexes featuring this compound ligands have proven to be highly effective catalysts for C-C bond-forming cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1][13][14] These reactions are fundamental in organic synthesis for constructing complex molecules, including pharmaceuticals and advanced materials. The ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[13]

The Suzuki-Miyaura Cross-Coupling Cycle

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The this compound-palladium catalyst facilitates the cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[15]

Caption: Suzuki-Miyaura cycle with a Pd-aminophosphine catalyst.

Table 3: Catalytic Performance in Cross-Coupling Reactions

| Catalyst System | Reaction | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd pincer complex 2 | Suzuki | Aryl bromides + Phenylboronic acid | 0.001 | Quantitative | [13] |

| Pd pincer complex 2 | Suzuki | Aryl chlorides + Phenylboronic acid | 0.001 | High | [13] |

| Pd pincer complex 2 | Heck | Aryl bromides + Olefins | Low | Quantitative | [13] |

| Pd pincer complex 2 | Heck | Aryl chlorides + Olefins | 0.01 | High | [13] |

| [(P{(NC₅H₁₀)₃})₂PdCl₂] | Heck | Aryl halides + Olefins | Low | High |[16] |

Applications in Drug Development

Beyond catalysis, metal complexes of this compound ligands are being explored for their therapeutic potential. In particular, ruthenium(II)-arene complexes bearing this compound ligands have shown promising in vitro anti-tumoral activity against various cancer cell lines, including those resistant to existing platinum-based drugs like cisplatin.[4] The modular synthesis of the this compound core allows for the rapid generation and screening of a large family of metallodrug candidates, facilitating the discovery of complexes with high efficacy and selective cytotoxicity towards tumor cells.[4]

Experimental Protocols

General Synthesis of an N,N-bis(diphenylphosphino)amine Ligand

This protocol is adapted from the synthesis of N,N-bis(diphenylphosphino)-4-aminodiphenylamine.[16]

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the primary amine (e.g., 4-aminodiphenylamine) (1.0 eq) and anhydrous triethylamine (2.2 eq) to anhydrous toluene.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add chlorodiphenylphosphine (2.0 eq) dropwise to the stirred solution over 30 minutes.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. The triethylammonium (B8662869) chloride salt will precipitate. Remove the salt by filtration under inert atmosphere.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid is then washed with a non-polar solvent like hexane (B92381) or ether and dried under vacuum to yield the pure this compound ligand.

-

Characterization: Characterize the product by ³¹P{¹H} NMR, ¹H NMR, and IR spectroscopy.

General Synthesis of a Palladium(II)-Aminophosphine Complex

This protocol is adapted from the synthesis of [PdCl₂(iminophosphine)].[7]

-

Preparation: In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand (2.0 eq) in anhydrous dichloromethane (B109758) or toluene.

-

Reaction: In a separate flask, dissolve the palladium precursor [PdCl₂(cod)] (1.0 eq) in the same solvent.

-

Complexation: Add the ligand solution dropwise to the stirred solution of the palladium precursor at room temperature.

-

Stirring: Stir the resulting mixture at room temperature for 12-24 hours. A color change or precipitation of the product may be observed.

-

Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, reduce the solvent volume under vacuum and induce precipitation by adding a non-solvent (e.g., hexane).

-

Characterization: Characterize the complex by ³¹P{¹H} NMR, ¹H NMR, IR spectroscopy, and elemental analysis. If suitable crystals are obtained, perform single-crystal X-ray diffraction.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is based on catalysis by this compound-palladium pincer complexes.[13]

-

Catalyst Preparation: Prepare a stock solution of the palladium-aminophosphine catalyst in a suitable solvent (e.g., toluene).

-

Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Catalyst Addition: Add the solvent (e.g., toluene) followed by the required amount of the catalyst stock solution (e.g., 0.001 - 1 mol%).

-

Reaction: Seal the vial and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (minutes to hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Conclusion

This compound coordination chemistry is a dynamic and rapidly evolving field. The inherent tunability of these P,N-ligands provides a powerful tool for designing tailored metal complexes for specific applications. Their demonstrated success in homogeneous catalysis, particularly in robust cross-coupling reactions, and their emerging potential in the development of novel anticancer metallodrugs underscore their significance. This guide has outlined the fundamental aspects of their synthesis, coordination behavior, and characterization, offering a solid foundation and practical reference for professionals engaged in chemical research and drug development. Future advancements in this area are expected to yield even more efficient catalysts and innovative therapeutic agents.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - A modular approach to neutral P,N-ligands: synthesis and coordination chemistry [beilstein-journals.org]

- 4. mta.scholaris.ca [mta.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kappa what? Insights into the coordination modes of N2P2 ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [ujcontent.uj.ac.za]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 10.1039/C3GC40493E | Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(this compound) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity† | chem960.com [m.chem960.com]

An In-depth Technical Guide to the Electronic and Steric Properties of Aminophosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Aminophosphine ligands, a versatile class of organophosphorus compounds, have garnered significant attention in the fields of catalysis and materials science. Their unique modularity, allowing for fine-tuning of both electronic and steric properties, makes them invaluable tools in the design of highly efficient and selective catalysts. This guide provides a comprehensive overview of the core principles governing the electronic and steric characteristics of this compound ligands, methodologies for their characterization, and their impact on important catalytic processes.

Fundamental Properties of this compound Ligands

This compound ligands are characterized by the presence of at least one phosphorus-nitrogen (P-N) bond. The substituents on both the phosphorus and nitrogen atoms can be varied, offering a powerful handle to modulate the ligand's properties.[1] This structural diversity allows for the creation of a vast library of ligands with a wide spectrum of electronic and steric profiles.

Electronic Properties: The electronic nature of an this compound ligand is primarily dictated by the interplay of σ-donation and π-acidity at the phosphorus center. The nitrogen atom, being more electronegative than phosphorus, can influence the electron density at the phosphorus atom through inductive and resonance effects. The substituents on the nitrogen atom also play a crucial role; electron-donating groups on the nitrogen can increase the electron density on the phosphorus, enhancing its σ-donor ability. Conversely, electron-withdrawing groups can decrease the electron density, potentially increasing the ligand's π-acidity.

Steric Properties: The steric bulk of an this compound ligand is determined by the size and arrangement of the substituents on both the phosphorus and nitrogen atoms. Bulky substituents can create a sterically hindered environment around the metal center, which can be advantageous in controlling the coordination number of the metal, promoting reductive elimination, and influencing the regioselectivity and stereoselectivity of catalytic reactions.

Quantification of Electronic and Steric Properties

To rationally design and select this compound ligands for specific applications, it is essential to quantify their electronic and steric properties. Two key parameters are widely used for this purpose: the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ).

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP), denoted as ν(CO), is an experimental measure of the net electron-donating ability of a phosphine (B1218219) ligand. It is determined by measuring the frequency of the A1 symmetric C-O stretching vibration in a nickel tricarbonyl complex of the ligand, [LNi(CO)₃].

The underlying principle is that a more electron-donating ligand will increase the electron density on the nickel center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[2] Therefore, a lower TEP value indicates a more electron-donating ligand.

Table 1: Tolman Electronic Parameters (TEP) for Selected this compound Ligands and Common Phosphines

| Ligand | TEP (ν(CO), cm⁻¹) | Reference |

| P(NMe₂)₃ | 2061.9 | [3] |

| P(NEt₂)₃ | Not Found | |

| P(piperidyl)₃ | Not Found | |

| Proazaphosphatrane (R=Me) | 2057.0 | [4] |

| Proazaphosphatrane (R=iPr) | 2054.6 | [4][5] |

| Proazaphosphatrane (R=iBu) | 2054.9 | [4][5] |

| P(t-Bu)₃ | 2056.1 | |

| PMe₃ | 2064.1 | [3] |

| PPh₃ | 2068.9 | [3] |

| P(OEt)₃ | 2076.3 | [3] |

| PCl₃ | 2097.0 | [3] |

| PF₃ | 2110.8 | [3] |

Ligand Cone Angle (θ)

The ligand cone angle is a measure of the steric bulk of a ligand.[6] It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard metal-phosphorus bond length (typically 2.28 Å for nickel).[6][7] A larger cone angle signifies a bulkier ligand.

Table 2: Cone Angles (θ) for Selected this compound Ligands and Common Phosphines

| Ligand | Cone Angle (θ, °) | Reference |

| P(NMe₂)₃ | Not Found | |

| P(NEt₂)₃ | Not Found | |

| P(piperidyl)₃ | Not Found | |

| Proazaphosphatrane (R=Me) | 152 | [4][5] |

| Proazaphosphatrane (R=iPr) | 179 | [4][5] |

| Proazaphosphatrane (R=iBu) | 200 | [4][5] |

| PMe₃ | 118 | [7] |

| PPh₃ | 145 | [7] |

| P(t-Bu)₃ | 182 | [7] |

| PCy₃ | 170 | [7] |

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

The experimental determination of the TEP involves the synthesis of the corresponding nickel tricarbonyl phosphine complex, [LNi(CO)₃], followed by infrared (IR) spectroscopy.

Synthesis of [LNi(CO)₃] Complexes:

A general procedure for the synthesis of [LNi(CO)₃] complexes involves the reaction of a solution of the this compound ligand (L) with a source of Ni(CO)₃, which is typically generated in situ from the highly toxic and volatile tetracarbonylnickel(0), Ni(CO)₄. Due to the hazardous nature of Ni(CO)₄, strict safety precautions must be taken, and the reaction should be performed in a well-ventilated fume hood.

-

Step 1: Preparation of the Ligand Solution: A solution of the this compound ligand is prepared in a suitable aprotic solvent, such as toluene (B28343) or hexane (B92381).

-

Step 2: Reaction with Ni(CO)₄: A solution of Ni(CO)₄ in the same solvent is carefully added to the ligand solution at a controlled temperature, often at or below room temperature. The reaction is typically rapid and results in the displacement of one carbonyl ligand by the this compound.

-

Step 3: Isolation and Purification: The resulting [LNi(CO)₃] complex can be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent.

Infrared (IR) Spectroscopy:

The TEP is determined from the IR spectrum of the purified [LNi(CO)₃] complex.

-

Sample Preparation: A dilute solution of the complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane) is prepared.

-

Data Acquisition: The IR spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value corresponds to the Tolman Electronic Parameter (ν(CO)) for the specific this compound ligand.[2]

Determination of Ligand Cone Angle (θ)

The ligand cone angle is typically determined from the solid-state structure of a metal-ligand complex obtained through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction:

-

Step 1: Crystal Growth: High-quality single crystals of a complex containing the this compound ligand are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques.

-

Step 2: Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Step 3: Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the precise atomic coordinates of the complex.

Calculation of the Cone Angle:

Once the atomic coordinates are known, the cone angle can be calculated using computational methods. The calculation involves defining a cone with the metal atom at the apex and a standard metal-phosphorus distance. The angle of this cone is then expanded until it encompasses the van der Waals radii of all the atoms of the ligand.

Impact on Catalysis

The electronic and steric properties of this compound ligands have a profound impact on the activity, selectivity, and stability of transition metal catalysts. By systematically tuning these properties, it is possible to optimize catalyst performance for a variety of important organic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[8] Palladium catalysts bearing this compound ligands have shown excellent activity in this reaction. Electron-rich and bulky this compound ligands are particularly effective as they promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the reductive elimination of the biaryl product.

Asymmetric Hydrogenation

Chiral this compound ligands are widely used in asymmetric hydrogenation reactions to produce enantiomerically enriched products. The steric and electronic properties of the ligand influence the binding of the prochiral substrate to the metal center, thereby controlling the stereochemical outcome of the hydrogenation. Bulky and electron-donating aminophosphines can create a well-defined chiral pocket around the metal, leading to high enantioselectivity.

Conclusion

This compound ligands represent a powerful and versatile class of ligands for transition metal catalysis. Their readily tunable electronic and steric properties, which can be quantified using parameters like the Tolman Electronic Parameter and the ligand cone angle, allow for the rational design of highly efficient and selective catalysts. A thorough understanding of the synthesis, characterization, and application of these ligands is crucial for researchers and scientists in both academic and industrial settings, particularly in the development of novel pharmaceuticals and fine chemicals. The continued exploration of new this compound architectures promises to further expand their utility in solving challenging catalytic problems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. Solved Q9) Compare the Tolman electronic parameter of PMeg, | Chegg.com [chegg.com]

- 4. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. yanggroup.weebly.com [yanggroup.weebly.com]

- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

The Dual Nature of Aminophosphines: A Technical Guide to Reactivity and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of aminophosphines, a versatile class of organophosphorus compounds. With applications ranging from catalysis to materials science and drug development, a deep understanding of their chemical behavior is paramount for researchers, scientists, and professionals in the field of drug development. This document details the factors influencing their stability, outlines their key reactive pathways, and provides detailed experimental protocols for their synthesis and common transformations.

Core Concepts: Stability and Reactivity of the P-N Bond

Aminophosphines, characterized by a covalent bond between phosphorus and nitrogen, exhibit a rich and tunable chemical landscape. Their stability and reactivity are intrinsically linked to the nature of the substituents on both the phosphorus and nitrogen atoms. Generally, aminophosphines are sensitive to air and moisture due to the polar P-N bond, which is susceptible to cleavage by protic reagents.[1] However, their stability can be significantly enhanced through steric protection. The introduction of bulky substituents on either the phosphorus or nitrogen atom can effectively shield the reactive P-N bond from hydrolysis and oxidation.[2]

The reactivity of aminophosphines is dominated by several key pathways:

-

Oxidation: The phosphorus(III) center is readily oxidized by air or other oxidizing agents to form the corresponding P(V) aminophosphine oxides.[2][3]

-

Protonolysis: The polar P-N bond is prone to cleavage by protic reagents such as water, alcohols, and even hydrogen chloride.[4] This reactivity is a crucial consideration for their handling and application in protic environments.

-

Coordination Chemistry: The lone pair of electrons on the phosphorus atom allows aminophosphines to act as effective ligands for a wide range of transition metals. This property is the foundation for their extensive use in homogeneous catalysis.[5][6]

-

Alkylation: The phosphorus atom can be alkylated, for instance with methyl iodide, to yield phosphonium (B103445) cations.[3]

The interplay of steric and electronic effects of the substituents dictates the subtle balance between stability and reactivity, allowing for the fine-tuning of this compound properties for specific applications. For instance, electron-donating groups on the phosphorus atom increase its nucleophilicity and basicity, while bulky groups decrease its reactivity through steric hindrance.

Quantitative Data Summary

Table 1: Physicochemical Properties of Selected Aminophosphines and Related Compounds

| Compound/Ligand | Formula | Cone Angle (θ) [°] | 31P NMR (ppm) | Reference |

| Tris(dimethylamino)phosphine | P(NMe₂)₃ | 145 (calculated) | +122 | [4][7] |

| N,N-Diethyl-P,P-diphenylphosphinous amide | Ph₂PNEt₂ | N/A | +49.5 | [4] |

| 1-(Diphenylphosphino)piperidine | Ph₂P(NC₅H₁₀) | N/A | +58.2 | [8] |

| Triphenylphosphine | PPh₃ | 145 | -5 | [7][9] |

| Tricyclohexylphosphine | PCy₃ | 170 | +11.6 | [7][9] |

Note: Cone angles are a measure of the steric bulk of a ligand.[10] Data for a wider range of phosphines is available for comparison.[7][11]

Table 2: Thermal Stability of Selected this compound Oxides

| Compound | Decomposition Temperature (°C) | Reference |

| (Ph)₂(HNNMe₂)P=O | 200-300 | [12] |

| (Ph)₂(NC₄H₈O)P=O | 250-350 | [12] |

| (HNNMe₂)₃P=O | 150-250 | [12] |

| (NC₄H₈O)₃P=O | 200-300 | [12] |

Note: This data pertains to this compound oxides, which are generally more stable than their corresponding aminophosphines.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and a common catalytic application of aminophosphines.

Protocol 1: Synthesis of N,N-Diethyl-P,P-diphenylphosphinous Amide (Ph₂PNEt₂)

This protocol describes a standard procedure for the synthesis of a common this compound via the condensation of a chlorophosphine with a secondary amine.[4]

Materials:

-

Chlorodiphenylphosphine (B86185) (Ph₂PCl)

-

Diethylamine (B46881) (HNEt₂)

-

Triethylamine (B128534) (NEt₃)

-

Anhydrous diethyl ether or toluene (B28343)

-

Standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether or toluene in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

In a separate flask, prepare a solution of diethylamine (2 equivalents) and triethylamine (1 equivalent) in the same anhydrous solvent.

-

Slowly add the amine solution to the stirred solution of chlorodiphenylphosphine at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Filter the reaction mixture under inert atmosphere to remove the precipitate.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or crystallization from a suitable solvent (e.g., hexane) to obtain N,N-diethyl-P,P-diphenylphosphinous amide as a colorless liquid or solid.

Characterization:

-

31P NMR (CDCl₃): δ ≈ +49.5 ppm.[4]

-

1H NMR (CDCl₃): Signals corresponding to the phenyl and ethyl protons.

-

IR (neat): Characteristic bands for P-N, P-Ph, and C-H bonds.

Protocol 2: Oxidation of an this compound to its Corresponding Oxide

This protocol outlines the straightforward oxidation of an this compound to the more stable this compound oxide.[2]

Materials:

-

This compound (e.g., Ph₂PNEt₂)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Acetone (B3395972) or other suitable solvent

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound (1 equivalent) in acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (1.1 equivalents) of 30% hydrogen peroxide solution dropwise with stirring. The reaction is often exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound oxide can be purified by crystallization or column chromatography.

Characterization:

-

A significant downfield shift in the 31P NMR spectrum compared to the starting this compound is indicative of oxidation.

-

The appearance of a strong P=O stretching band in the IR spectrum (typically around 1200 cm⁻¹).

Protocol 3: Suzuki-Miyaura Cross-Coupling using an this compound Ligand

This protocol provides a general procedure for employing an this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][13]

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound ligand (e.g., 1-(diphenylphosphino)piperidine)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Heating and stirring equipment

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), the this compound ligand (e.g., 2-4 mol%), the aryl halide (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents) to a dry Schlenk tube or reaction vial.

-

Add the anhydrous solvent via syringe.

-

Seal the reaction vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving aminophosphines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [ujcontent.uj.ac.za]

- 9. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]

Chiral Aminophosphine Synthesis and Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral aminophosphine ligands have emerged as a cornerstone in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical for the pharmaceutical and fine chemical industries. Their unique electronic and steric properties, tunable through modifications of both the amine and phosphine (B1218219) moieties, allow for high levels of stereocontrol in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of chiral aminophosphines, detailing common precursors, key synthetic methodologies, experimental protocols, and their application in asymmetric catalysis.

Precursors for Chiral this compound Synthesis

The synthesis of chiral aminophosphines predominantly relies on the use of readily available chiral building blocks. The chirality is typically introduced from a chiral pool, with amino acids and amino alcohols being the most common starting materials.

1.1. Chiral Amino Alcohols:

A significant class of precursors, chiral amino alcohols offer a straightforward entry into C2-symmetric and other valuable ligand scaffolds. Their vicinal amino and hydroxyl functionalities provide handles for the sequential introduction of phosphine groups. Notable examples include:

-

(1R,2S)-Ephedrine and (1S,2R)-Pseudoephedrine: These readily available and inexpensive natural products serve as precursors for a variety of bidentate and monodentate this compound ligands.

-

Aminoindanol Derivatives: These precursors lead to ligands with a rigid bicyclic backbone, often inducing high levels of enantioselectivity.

-

Valinol and other Amino Acid-derived Alcohols: Reduction of chiral amino acids provides access to a diverse range of β-amino alcohols, allowing for systematic tuning of the ligand's steric properties.

1.2. Chiral Diamines:

Chiral diamines are pivotal for the synthesis of important classes of ligands, particularly those used in palladium-catalyzed asymmetric allylic alkylation (AAA).

-

(R,R)- and (S,S)-1,2-Diaminocyclohexane (DACH): This is the foundational precursor for the widely successful Trost ligands. Its C2-symmetry is crucial for creating a well-defined chiral pocket around the metal center.

-

DPEN (1,2-Diphenylethylenediamine): Another C2-symmetric diamine that has been extensively used in the synthesis of ligands for various asymmetric transformations.

1.3. Chiral Amino Acids:

The vast array of naturally occurring and synthetic amino acids provides a rich source of chirality for this compound synthesis.

-

L-Proline: Its rigid pyrrolidine (B122466) ring has been incorporated into numerous successful ligand scaffolds, often leading to high enantioselectivities in a variety of reactions.

-

Other α-Amino Acids: The side chains of different amino acids allow for the introduction of diverse steric and electronic features into the final ligand structure.

1.4. Other Chiral Precursors:

-

BINOL (1,1'-Bi-2-naphthol): While not an amine itself, the chiral backbone of BINOL is used to create atropisomeric this compound ligands.

-

Tartaric Acid: This readily available chiral diol is the precursor for the synthesis of the pioneering chiral diphosphine ligand, DIOP.

General Synthetic Routes

Several general strategies have been developed for the synthesis of chiral aminophosphines. The choice of method often depends on the nature of the precursor and the desired ligand structure.

2.1. From Chiral Amino Alcohols:

A common route involves the conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide) followed by nucleophilic substitution with a phosphide (B1233454) anion (e.g., KPPh₂ or LiPPh₂). Alternatively, the amino alcohol can be converted into a cyclic sulfamidate, which then undergoes ring-opening with a metal phosphide.

2.2. From Chiral Diamines:

The synthesis of ligands like the Trost ligand involves the amidation of the chiral diamine with a phosphinobenzoic acid derivative. This modular approach allows for the synthesis of a library of ligands with varying phosphine substituents.

2.3. From Chiral Amino Acids:

Amino acids can be transformed into aminophosphines through various synthetic sequences. For instance, the carboxylic acid functionality can be reduced to an alcohol, which is then converted to a phosphine as described above. The amine group is typically protected during these transformations and deprotected at a later stage.

Experimental Protocols

3.1. Synthesis of (R,R)-DIOP from (+)-Tartaric Acid:

DIOP ((−)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) is a classic C2-symmetric diphosphine ligand.[1]

Step 1: Synthesis of Diethyl L-(+)-tartrate A solution of L-(+)-tartaric acid (150 g, 1 mol) in absolute ethanol (B145695) (500 mL) is saturated with dry hydrogen chloride gas. The mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate (B86663), and the solvent is evaporated to give diethyl L-(+)-tartrate as a colorless oil.

Step 2: Synthesis of L-(+)-1,4-Ditosyl-2,3-O-isopropylidenethreitol To a solution of diethyl L-(+)-tartrate (103 g, 0.5 mol) in acetone (B3395972) (500 mL), 2,2-dimethoxypropane (B42991) (78 g, 0.75 mol) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and water, dried, and evaporated. The resulting crude acetonide is dissolved in dry tetrahydrofuran (B95107) (THF, 500 mL) and added dropwise to a suspension of lithium aluminum hydride (38 g, 1 mol) in THF (1 L) at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water, and the precipitate is filtered off. The filtrate is dried and concentrated to give the diol. The crude diol is dissolved in pyridine (B92270) (500 mL) and cooled to 0 °C. p-Toluenesulfonyl chloride (228 g, 1.2 mol) is added portionwise, and the mixture is stirred at room temperature for 12 hours. The mixture is poured into ice-water, and the precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give L-(+)-1,4-ditosyl-2,3-O-isopropylidenethreitol.

Step 3: Synthesis of (R,R)-DIOP A solution of potassium diphenylphosphide is prepared by reacting triphenylphosphine (B44618) (52.4 g, 0.2 mol) with potassium metal (7.8 g, 0.2 g-atom) in refluxing dioxane. To this solution, L-(+)-1,4-ditosyl-2,3-O-isopropylidenethreitol (46.6 g, 0.1 mol) in dioxane is added, and the mixture is refluxed for 3 hours. After cooling, the solvent is removed, and the residue is partitioned between benzene (B151609) and water. The organic layer is washed with water, dried, and concentrated. The product is purified by recrystallization from ethanol to afford (R,R)-DIOP as a white solid.

3.2. Synthesis of a Trost-type Ligand from (R,R)-DACH:

The Trost ligands are a class of C2-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane.[2][3]

Step 1: Synthesis of 2-(Diphenylphosphino)benzoic Acid To a solution of 2-bromobenzoic acid (20.1 g, 0.1 mol) in dry THF (200 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 125 mL, 0.2 mol) dropwise. The mixture is stirred for 1 hour at -78 °C, and then chlorodiphenylphosphine (B86185) (18.3 mL, 0.1 mol) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the aqueous layer is acidified with HCl. The precipitate is collected by filtration, washed with water, and dried to give 2-(diphenylphosphino)benzoic acid.

Step 2: Synthesis of the (R,R)-Trost Ligand To a solution of 2-(diphenylphosphino)benzoic acid (6.12 g, 20 mmol) and (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in dichloromethane (B109758) (100 mL) is added dicyclohexylcarbodiimide (B1669883) (DCC) (4.12 g, 20 mmol). The mixture is stirred at room temperature for 24 hours. The precipitate of dicyclohexylurea is removed by filtration, and the filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the (R,R)-Trost ligand.

Catalytic Applications and Performance Data

Chiral this compound ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions. The following tables summarize representative data for some of the most important transformations.

Table 1: Asymmetric Hydrogenation of Prochiral Olefins

| Ligand | Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) |

| (R,R)-DIOP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(DIOP)]BF₄ | Ethanol | 1 atm | 25 | >95 | 81 |

| (S,S)-Chiraphos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Chiraphos)]BF₄ | Ethanol | 1 atm | 25 | >95 | 99 |

| (R)-ProPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(ProPhos)]BF₄ | Ethanol | 1 atm | 25 | >95 | 90 |

| (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(DIPAMP)]BF₄ | Methanol | 3 atm | 50 | 100 | 96 |

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

| Ligand | Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (R,R)-Trost Ligand | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd₂(dba)₃], Ligand | CH₂Cl₂ | rt | 98 | 98 |

| (S,S)-DACH-Naphthyl | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd₂(dba)₃], Ligand | THF | rt | 95 | 97 |

| (R,R)-ANDEN-Phenyl | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd₂(dba)₃], Ligand | CH₂Cl₂ | rt | 99 | >99 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the synthesis and application of chiral this compound ligands.

Caption: General workflow for chiral this compound synthesis.

Caption: Catalytic cycle of the Tsuji-Trost reaction.[4][5]

Caption: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation.[6][7]

References

- 1. DIOP - Wikipedia [en.wikipedia.org]

- 2. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 3. Trost ligand - Wikipedia [en.wikipedia.org]

- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 5. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of asymmetric hydrogenation catalysed by rhodium(I)trans-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyldioxolan (DIOP) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

Aminophosphine-Metal Complexes: A Technical Guide to Formation, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophosphine ligands, a class of organophosphorus compounds containing a P-N bond, have emerged as highly versatile building blocks in coordination chemistry and catalysis.[1] Their unique electronic and steric properties, which can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, make them invaluable in the design of metal complexes with tailored reactivity.[2] This technical guide provides an in-depth overview of the formation of this compound-metal complexes, their characterization, and their burgeoning applications in catalysis and drug development.

The presence of both a soft phosphorus donor and a hard nitrogen donor atom imparts an ambident character to this compound ligands, allowing for diverse coordination modes.[1] This includes monodentate coordination through phosphorus, as well as bidentate or polydentate chelation involving the nitrogen atom, which can lead to the formation of stable metallacycles.[3][4][5] Furthermore, the nitrogen atom can influence the electronic properties of the phosphorus center through π-electron donation, affecting the reactivity of the resulting metal complex.[1] A particularly interesting feature of some this compound ligands is their hemilabile nature, where a weakly coordinating nitrogen or other donor group can reversibly dissociate from the metal center, creating a vacant site for substrate binding and catalysis.[3][6]

Synthesis of this compound-Metal Complexes

The formation of this compound-metal complexes typically involves a two-step process: the synthesis of the this compound ligand followed by its reaction with a suitable metal precursor.

Ligand Synthesis

The most prevalent method for the synthesis of this compound ligands is the condensation reaction between a chlorophosphine and a primary or secondary amine in the presence of a base to scavenge the HCl byproduct.[1]

Complexation

The synthesized this compound ligand can then be reacted with a variety of metal precursors to form the desired complex. The choice of metal precursor and reaction conditions will depend on the target metal and its oxidation state.

Experimental Protocols

Synthesis of 2-(Diphenylphosphino)ethylamine (B1207392) Ligand

This protocol describes the synthesis of a common this compound ligand, 2-(diphenylphosphino)ethylamine.

Materials:

-

Lithium diphenylphosphide (LiPPh₂)

-

2-Chloroethylamine (B1212225) hydrochloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride in anhydrous THF.

-

Slowly add a solution of LiPPh₂ in THF to the stirred 2-chloroethylamine hydrochloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of distilled water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the 2-(diphenylphosphino)ethylamine ligand.

Synthesis of a Dichloro(p-cymene)(this compound)ruthenium(II) Complex

This protocol details the synthesis of a representative ruthenium(II) arene complex with an this compound ligand.

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

-

2-(Diphenylphosphino)ethylamine (or other this compound ligand)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous hexane (B92381)

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the dichloro(p-cymene)ruthenium(II) dimer in anhydrous DCM.

-

In a separate flask, dissolve two equivalents of the this compound ligand in anhydrous DCM.

-

Slowly add the ligand solution to the stirred ruthenium precursor solution at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Reduce the volume of the solvent under vacuum.

-

Add anhydrous hexane to precipitate the product.

-

Filter the solid product, wash with hexane, and dry under vacuum to obtain the dichloro(p-cymene)(this compound)ruthenium(II) complex.[7][8]

Characterization of this compound-Metal Complexes

A suite of spectroscopic and analytical techniques is employed to fully characterize the structure and purity of this compound-metal complexes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a crucial technique for probing the coordination of the phosphine (B1218219) to the metal center. Upon coordination, the ³¹P chemical shift of the this compound ligand typically changes. The coordination chemical shift (Δδ = δcomplex - δligand) provides information about the electronic properties of the metal-phosphorus bond.[9][10] For copper(I) complexes, a negative coordination chemical shift is often observed, suggesting that aminophosphines can act as good π-acceptor ligands.[2][11]

-

¹H and ¹³C NMR: These techniques are used to characterize the organic framework of the ligand and confirm its structure upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the functional groups within the complex. The P-N stretching frequency can provide insight into the nature of this bond. Changes in the vibrational frequencies of other functional groups in the ligand upon coordination can also be observed.

The following table summarizes typical spectroscopic data for an this compound ligand and its palladium complex.

| Compound | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| Ph₂PNHCH₂CH₂OCH₃ | 38.5 | 7.5-7.2 (m, 10H, Ph), 3.4 (t, 2H, CH₂O), 3.2 (s, 3H, OCH₃), 3.1 (q, 2H, NCH₂), 2.1 (t, 1H, NH) | 3320 (νNH), 1115 (νC-O) |

| [PdCl₂(Ph₂PNHCH₂CH₂OCH₃)₂] | 55.2 | 8.0-7.4 (m, 20H, Ph), 4.2 (br, 2H, NH), 3.6 (t, 4H, CH₂O), 3.5 (m, 4H, NCH₂), 3.3 (s, 6H, OCH₃) | 3250 (νNH), 1110 (νC-O) |

Data compiled from representative literature values.[12]

Structural Data

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure of this compound-metal complexes, including bond lengths, bond angles, and coordination geometry.

Below is a table of selected bond lengths and angles for a representative palladium(II) this compound complex, cis-[PdCl₂{(Ph₂P)₂N-naphthyl}].

| Parameter | Bond Length (Å) / Angle (°) |

| Pd-P1 | 2.245(2) |

| Pd-P2 | 2.251(2) |

| Pd-Cl1 | 2.354(2) |

| Pd-Cl2 | 2.368(2) |

| P1-N1 | 1.72(1) |

| P2-N1 | 1.67(2) |

| P1-Pd-P2 | 73.5(1) |

| Cl1-Pd-Cl2 | 94.9(3) |

| P1-N1-P2 | 108.9(5) |

Data sourced from a representative crystal structure.[13]

Applications in Homogeneous Catalysis

This compound-metal complexes are highly effective catalysts for a wide range of organic transformations, most notably palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed hydrogenations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing this compound ligands are excellent catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds.[13][14] The steric and electronic properties of the this compound ligand can be tuned to optimize catalytic activity and selectivity.[15]

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Chiral this compound ligands are particularly valuable in asymmetric catalysis, where they can induce high enantioselectivity in the products.[15][16] Ruthenium complexes of chiral this compound ligands are highly effective for the asymmetric hydrogenation of ketones and imines to produce chiral alcohols and amines, which are important building blocks in the pharmaceutical and fine chemical industries.[16][17]

The mechanism of asymmetric transfer hydrogenation often involves a concerted outer-sphere pathway where the hydride and a proton are transferred to the substrate from the metal complex and the amine ligand, respectively.

Applications in Drug Development

This compound and aminophosphonate-metal complexes are gaining increasing attention for their potential biomedical applications.[18][19] Their diverse structures and reactivities offer opportunities for the development of novel therapeutic and diagnostic agents.

Anticancer Agents

Ruthenium(II) arene complexes containing this compound ligands have demonstrated significant in vitro anticancer activity, in some cases against platinum-resistant cell lines.[7] These complexes are thought to exert their cytotoxic effects through various mechanisms, including binding to DNA and inhibiting enzymes.[20][21] The modular synthesis of this compound ligands allows for the rapid generation of libraries of ruthenium complexes with diverse structures, facilitating the optimization of their anticancer properties.[7]

The general workflow for the development and evaluation of these potential anticancer drugs is depicted below.

Radiopharmaceuticals and MRI Contrast Agents

Aminophosphonate complexes of radioactive metals like technetium and rhenium have been utilized as radiopharmaceuticals for both diagnostic and therapeutic purposes.[18] The high affinity of phosphonates for bone tissue can be exploited for targeted drug delivery to treat bone-related diseases.[18] Additionally, complexes of gadolinium with aminophosphonate ligands have been investigated as magnetic resonance imaging (MRI) contrast agents.[18]

Conclusion

This compound-metal complexes represent a rich and continually evolving area of research with significant implications for both industrial catalysis and medicine. The ease of synthesis and the tunability of their steric and electronic properties provide a powerful platform for the rational design of new catalysts and therapeutic agents. Future research in this field is expected to focus on the development of more efficient and selective catalysts for challenging organic transformations, as well as the elucidation of the detailed mechanisms of action of bioactive this compound-metal complexes to guide the design of next-generation metallodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 2-(Diphenylphosphino)ethylamine | 4848-43-5 | FD155486 [biosynth.com]

- 7. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple synthesis of [RuCl2(NHC)(p-cymene)] complexes and their use in olefin oxidation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]